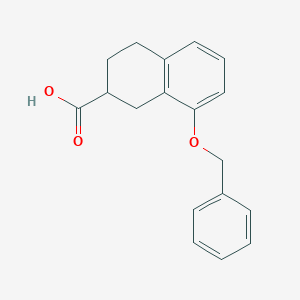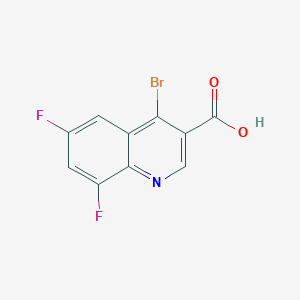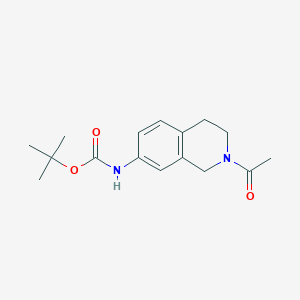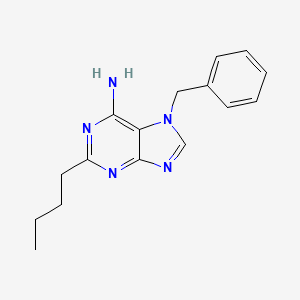
Ethyl 6-bromoquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromoquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
After bromination, the carboxylation step involves the introduction of the ethyl ester group. This can be achieved through esterification reactions using reagents like ethanol and sulfuric acid or other suitable catalysts. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are typically carried out in batch or continuous reactors with stringent control over reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form different derivatives. For example, catalytic hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.
Oxidation Reactions: Oxidative reactions can modify the quinoline ring or the ester group. Reagents like potassium permanganate or chromium trioxide are commonly used for such transformations.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride.
Esterification: Ethanol and sulfuric acid or other suitable catalysts.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.
Reduction Products: Tetrahydroquinoline derivatives.
Oxidation Products: Oxidized quinoline or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromoquinoline-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Explored for its potential therapeutic applications. Quinoline derivatives are known for their role in treating malaria, cancer, and other diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 6-bromoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its biological activity. The compound can intercalate into DNA, inhibit enzymes, or interact with cellular receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromoquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-bromoquinoline-4-carboxylate: Similar structure but with the carboxylate group at the 4th position. It may exhibit different biological activities and chemical reactivity.
6-Bromoquinoline-8-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Quinoline-8-carboxylate derivatives: Various substitutions at different positions on the quinoline ring can lead to diverse biological activities and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10BrNO2 |
|---|---|
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
ethyl 6-bromoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-9(13)6-8-4-3-5-14-11(8)10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
YVFPOHSNQSEFQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)


![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)
![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)






![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)
